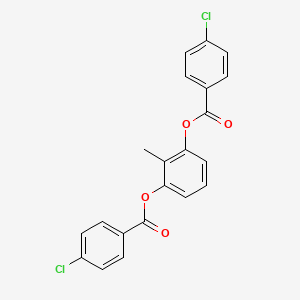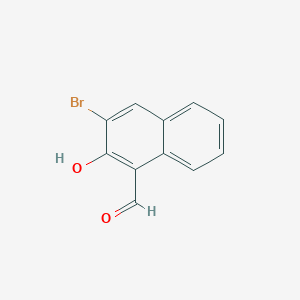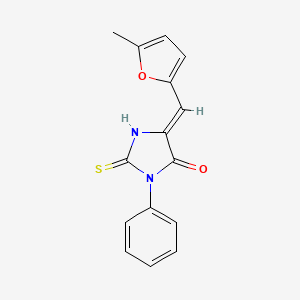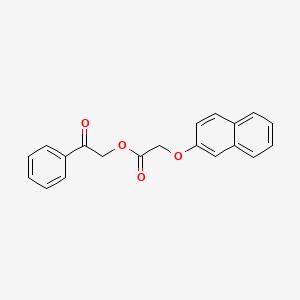
(2E)-2-(4-hydroxy-3,5-diiodobenzylidene)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Hydroxy-3,5-diiodophenyl)methylene]-1-hydrazinecarbothioamide is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a hydrazinecarbothioamide group attached to a diiodophenyl ring, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
The synthesis of 2-[(4-Hydroxy-3,5-diiodophenyl)methylene]-1-hydrazinecarbothioamide typically involves the reaction of 4-hydroxy-3,5-diiodobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst such as glacial acetic acid . The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
2-[(4-Hydroxy-3,5-diiodophenyl)methylene]-1-hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-[(4-Hydroxy-3,5-diiodophenyl)methylene]-1-hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-[(4-Hydroxy-3,5-diiodophenyl)methylene]-1-hydrazinecarbothioamide involves its interaction with biological molecules. The compound can bind to enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The molecular targets include bacterial enzymes and cancer cell receptors, which are disrupted by the compound’s binding, resulting in cell death or inhibition of cell growth .
Comparison with Similar Compounds
Similar compounds to 2-[(4-Hydroxy-3,5-diiodophenyl)methylene]-1-hydrazinecarbothioamide include:
(2-Butylbenzofuran-3-yl)(4-hydroxy-3,5-diiodophenyl)methanone: This compound shares the diiodophenyl group but differs in its overall structure and applications.
2,3-Bis[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylene]butanedioic acid diethyl ester: This compound has a similar phenyl group but with different substituents and chemical properties.
The uniqueness of 2-[(4-Hydroxy-3,5-diiodophenyl)methylene]-1-hydrazinecarbothioamide lies in its specific hydrazinecarbothioamide group, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H7I2N3OS |
|---|---|
Molecular Weight |
447.04 g/mol |
IUPAC Name |
[(E)-(4-hydroxy-3,5-diiodophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H7I2N3OS/c9-5-1-4(2-6(10)7(5)14)3-12-13-8(11)15/h1-3,14H,(H3,11,13,15)/b12-3+ |
InChI Key |
URUZIJZUGSVSRZ-KGVSQERTSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1I)O)I)/C=N/NC(=S)N |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)C=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate](/img/structure/B10885363.png)
![(3-Fluorophenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B10885383.png)



![2-[(2E)-2-{4-[(2-fluorobenzyl)oxy]benzylidene}hydrazinyl]-5-nitropyridine](/img/structure/B10885402.png)
![(2E)-2-[4-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboxamide](/img/structure/B10885405.png)


![2-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-4-bromophenyl benzenesulfonate](/img/structure/B10885428.png)
![3-{[4-(ethylsulfonyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10885430.png)
![2-({[(6-Amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B10885438.png)
![N'-{(E)-[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-3-(trifluoromethyl)benzohydrazide](/img/structure/B10885445.png)
![2-(4-Bromophenoxy)-1-[4-(3-methylbenzyl)piperazin-1-yl]ethanone](/img/structure/B10885453.png)
